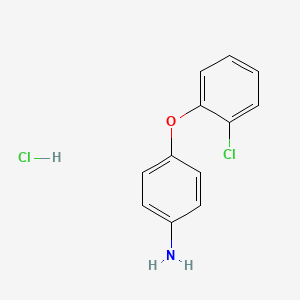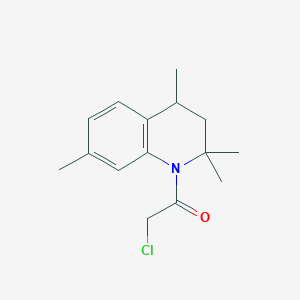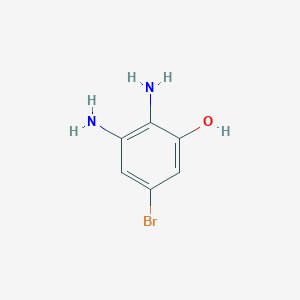
1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)-2-methylpropan-1-one, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. CPP is a piperazine derivative that has been found to interact with multiple neurotransmitter systems in the brain, making it a promising tool for studying the mechanisms of various neurological disorders.
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activities
Several synthesized compounds closely related to the target molecule have been evaluated for their antimicrobial and antitubercular activities. For instance, studies on compounds with similar structures have shown efficacy against Mycobacterium tuberculosis H37Rv and other bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings hint at the potential of 1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)-2-methylpropan-1-one to serve as a scaffold for developing new antimicrobial and antitubercular agents (Suresh et al., 2014).
Anticonvulsant Applications
Research into new anticonvulsant agents has also explored structures akin to the compound . Hybrid molecules combining features of well-known antiepileptic drugs (AEDs) such as ethosuximide, levetiracetam, and lacosamide, have been synthesized and tested across several preclinical seizure models. These studies reveal the capacity of these compounds to exhibit broad-spectrum anticonvulsant activity, suggesting the potential utility of 1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)-2-methylpropan-1-one in the development of novel AEDs (Kamiński et al., 2015).
Analgesic Properties
The analgesic properties of isothiazolopyridines of Mannich base type, with structural elements reminiscent of the compound of interest, have been characterized through structural analysis. Such research underscores the influence of molecular conformation and charge distribution on analgesic activity, potentially guiding the application of 1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)-2-methylpropan-1-one in pain management (Karczmarzyk & Malinka, 2008).
Propriétés
IUPAC Name |
1-(4-cyclopropyl-2-phenylpiperazin-1-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-13(2)17(20)19-11-10-18(15-8-9-15)12-16(19)14-6-4-3-5-7-14/h3-7,13,15-16H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZYMZBAUOUKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1C2=CC=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2807774.png)

![4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2807777.png)




![2-[(6-benzyl-8-chloro-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2807785.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)

![4-{2,4-dioxo-3-[4-(piperazine-1-carbonyl)phenyl]imidazolidin-1-yl}-N-(oxan-4-yl)piperidine-1-carboxamide hydrochloride](/img/structure/B2807790.png)

![N-(2-ethoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2807792.png)
![N-(3-methoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2807793.png)